Cas no 1189967-22-3 (N-Methyl 3,3-Diphenylpropionamide-d3)

N-Methyl 3,3-Diphenylpropionamide-d3 is a deuterated analog of N-Methyl 3,3-Diphenylpropionamide, where three hydrogen atoms are replaced with deuterium. This isotopic labeling enhances the compound's utility in mass spectrometry and NMR studies, providing improved signal resolution and reduced background interference. Its stable deuterium incorporation makes it valuable as an internal standard in quantitative analysis, ensuring high accuracy and reproducibility in pharmacokinetic and metabolic research. The compound retains the pharmacological properties of its non-deuterated counterpart, making it suitable for tracer studies in drug development. Its high purity and isotopic enrichment further support its application in advanced analytical and research settings.
N-Methyl 3,3-Diphenylpropionamide-d3 structure
1189967-22-3 structure
Product name:N-Methyl 3,3-Diphenylpropionamide-d3
CAS No:1189967-22-3
MF:C16H17NO
MW:242.330769300461
CID:2255098
PubChem ID:46782233

N-Methyl 3,3-Diphenylpropionamide-d3 Chemical and Physical Properties

Names and Identifiers

    • N-Methyl 3,3-Diphenylpropionamide-d3
    • 3,3-diphenyl-N-(trideuteriomethyl)propanamide
    • N-(Methyl-d3)-beta-phenyl-benzenepropanamide
    • 1189967-22-3
    • Inchi: 1S/C16H17NO/c1-17-16(18)12-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3,(H,17,18)/i1D3
    • InChI Key: DBUBYNLFHWVMRH-FIBGUPNXSA-N
    • SMILES: C(NC([2H])([2H])[2H])(=O)CC(C1=CC=CC=C1)C1=CC=CC=C1

Computed Properties

  • Exact Mass: 242.15
  • Monoisotopic Mass: 242.15
  • Isotope Atom Count: 3
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 29.1A^2

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 439.2±34.0 °C at 760 mmHg
  • Flash Point: 265.7±10.6 °C
  • Vapor Pressure: 0.0±1.1 mmHg at 25°C

N-Methyl 3,3-Diphenylpropionamide-d3 Security Information

N-Methyl 3,3-Diphenylpropionamide-d3 Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
M303707-25mg
N-Methyl 3,3-Diphenylpropionamide-d3
1189967-22-3
25mg
$ 190.00 2023-09-07
TRC
M303707-250mg
N-Methyl 3,3-Diphenylpropionamide-d3
1189967-22-3
250mg
$ 1499.00 2023-09-07
AN HUI ZE SHENG Technology Co., Ltd.
M303707-250mg
N-Methyl 3,3-Diphenylpropionamide-d3
1189967-22-3
250mg
¥13440.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
CS-T-80421-25mg
N-Methyl 3,3-Diphenylpropionamide-d3
1189967-22-3
25mg
¥1280.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
CS-T-80421-250mg
N-Methyl 3,3-Diphenylpropionamide-d3
1189967-22-3
250mg
¥10130.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
M303707-25mg
N-Methyl 3,3-Diphenylpropionamide-d3
1189967-22-3
25mg
¥1680.00 2023-09-15

Additional information on N-Methyl 3,3-Diphenylpropionamide-d3

Professional Introduction to N-Methyl 3,3-Diphenylpropionamide-d3 (CAS No: 1189967-22-3)

N-Methyl 3,3-Diphenylpropionamide-d3, a compound with the chemical identifier CAS No: 1189967-22-3, is a deuterated derivative of 3,3-diphenylpropionamide. This molecule has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential applications in drug development. The introduction of deuterium atoms into the molecular structure not only enhances the stability of the compound but also influences its metabolic pathways, making it a valuable tool in studying drug interactions and pharmacokinetics.

The compound N-Methyl 3,3-Diphenylpropionamide-d3 is characterized by a rigid aromatic system composed of two phenyl rings attached to a central propionamide group. The presence of deuterium atoms (denoted by the "-d3" suffix) replaces three hydrogen atoms in the molecule, which can significantly alter its physical and chemical properties. This modification is particularly useful in nuclear magnetic resonance (NMR) spectroscopy, where deuterated compounds serve as internal standards or solvents to minimize interference from protiated samples.

In recent years, the use of deuterated compounds in pharmaceutical research has expanded considerably. These compounds are employed to study the metabolic stability and degradation pathways of drugs, providing critical insights into their bioavailability and potential side effects. The deuterium label can slow down metabolic reactions, allowing researchers to observe processes that would otherwise be obscured by rapid degradation. This technique has been instrumental in the development of protease inhibitors, antiviral agents, and other therapeutic molecules.

The structural motif of N-Methyl 3,3-Diphenylpropionamide-d3 finds relevance in various pharmacological applications. The amide group and aromatic rings contribute to its interaction with biological targets such as enzymes and receptors. For instance, derivatives of this compound have been investigated for their potential role in modulating neurotransmitter systems, particularly in the context of central nervous system (CNS) disorders. The rigid structure provided by the phenyl rings can enhance binding affinity and selectivity, making it a promising scaffold for designing novel therapeutics.

Recent studies have highlighted the importance of isotopic labeling in drug discovery and development. Deuterated analogs of existing drugs have shown promise in extending their half-lives and reducing unwanted side effects. For example, deuterated versions of antipsychotic and antidepressant medications have demonstrated improved pharmacokinetic profiles without compromising therapeutic efficacy. The case of N-Methyl 3,3-Diphenylpropionamide-d3 aligns with this trend, as it offers a stable and predictable platform for further derivatization and optimization.

The synthesis of CAS No: 1189967-22-3 involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions are often employed to construct the aromatic system efficiently. The introduction of deuterium atoms typically occurs during later stages of synthesis using deuterated reagents or through isotopic exchange processes.

In conclusion, N-Methyl 3,3-Diphenylpropionamide-d3 represents a significant advancement in pharmaceutical research due to its unique structural features and isotopic modifications. Its applications span across drug development, metabolic studies, and NMR spectroscopy, making it a versatile tool for scientists working in medicinal chemistry and pharmacology. As research continues to uncover new therapeutic targets and mechanisms, compounds like this will play an increasingly crucial role in shaping the future of medicine.

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